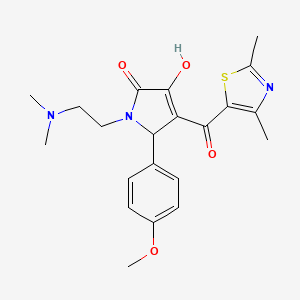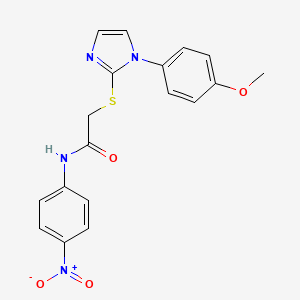
4-(2-thienyl epoxymethyl)-3,4-dihydro-2-benzothiepin-5-(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-thienyl epoxymethyl)-3,4-dihydro-2-benzothiepin-5-(1H)-one is a complex organic compound that features a unique structure combining a thienyl group, an epoxymethyl group, and a benzothiepin core
Méthodes De Préparation
The synthesis of 4-(2-thienyl epoxymethyl)-3,4-dihydro-2-benzothiepin-5-(1H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the benzothiepin core, followed by the introduction of the thienyl and epoxymethyl groups. Common reaction conditions include the use of strong bases, oxidizing agents, and controlled temperatures to ensure the correct formation of the desired product. Industrial production methods may involve optimization of these reactions to increase yield and purity, often using catalytic processes to enhance efficiency.
Analyse Des Réactions Chimiques
4-(2-thienyl epoxymethyl)-3,4-dihydro-2-benzothiepin-5-(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Substitution: Nucleophilic substitution reactions can occur at the epoxymethyl group, where nucleophiles such as amines or thiols can replace the epoxide ring, forming new derivatives.
Coupling Reactions: The thienyl group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Applications De Recherche Scientifique
4-(2-thienyl epoxymethyl)-3,4-dihydro-2-benzothiepin-5-(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing the creation of more complex molecules for various applications.
Biology: This compound can be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research into its pharmacological properties may reveal potential therapeutic uses, such as anti-inflammatory or anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 4-(2-thienyl epoxymethyl)-3,4-dihydro-2-benzothiepin-5-(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The epoxymethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The thienyl and benzothiepin moieties may also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(2-thienyl epoxymethyl)-3,4-dihydro-2-benzothiepin-5-(1H)-one include:
4-(2-thienyl)-1-(4-methylbenzyl)-1H-imidazole: This compound also features a thienyl group and is used in medicinal chemistry for its biological activity.
Phenyl boronic acid derivatives: These compounds are used in organic synthesis and have similar functional group compatibility.
Imidazole derivatives: These heterocycles are key components in many functional molecules used in various applications.
Propriétés
IUPAC Name |
3'-thiophen-2-ylspiro[1,3-dihydro-2-benzothiepine-4,2'-oxirane]-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O2S2/c16-13-11-5-2-1-4-10(11)8-18-9-15(13)14(17-15)12-6-3-7-19-12/h1-7,14H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPNUVJYTDMMWSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)C3(CS1)C(O3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 2-(2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamido)benzoate](/img/structure/B2695064.png)
![[(3-BROMOPHENYL)CARBAMOYL]METHYL 2-(4-METHYLPHENYL)ACETATE](/img/structure/B2695068.png)
![[Dibromo(fluoro)methyl]benzene](/img/structure/B2695069.png)
![N-benzyl-2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/new.no-structure.jpg)
![2-(1H-indol-1-yl)-1-[4-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2695071.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2695076.png)



![1-(2-methoxy-5-methylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2695081.png)
![4-fluorophenyl 1-[2-(1H-pyrrol-1-yl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]ethyl ether](/img/structure/B2695083.png)


